Clarycet

Description

Overview of Oxane Chemistry and Significance

Oxane, also known as tetrahydropyran (B127337) (THP), tetrahydro-2H-pyran, or pentamethylene oxide, is a six-membered saturated heterocyclic compound containing five carbon atoms and one oxygen atom innospk.com. The term 'oxa-' is a prefix used in organic chemistry to denote the presence of an oxygen atom within a ring or chain structure, which is particularly relevant for classifying cyclic ethers like oxane fiveable.me. This oxygen atom significantly influences the physical and chemical properties of oxanes compared to their all-carbon counterparts, affecting factors such as polarity, solubility, and reactivity fiveable.me.

Oxane chemistry is significant in various fields of chemical research and industry. In organic synthesis, oxane serves as a vital intermediate and solvent innospk.com. Tetrahydropyranyl (THP) ethers, formed by the reaction of alcohols with dihydropyran, are widely used as protecting groups for hydroxyl functionalities during multi-step syntheses due to their stability against bases, nucleophiles, and reducing agents innospk.com. The tetrahydropyran ring system is also a core structural feature found in many natural products, including various carbohydrates (pyranose sugars like glucose), avermectins, and brevetoxin (B15176840) B, highlighting its natural relevance and importance in the synthesis of complex molecules innospk.comtandfonline.com.

Beyond its role in synthesis, oxane is integral to the pharmaceutical sector as a building block for bioactive molecules innospk.com. Research on oxane derivatives is ongoing, exploring their potential biological activities, such as antioxidant properties, enzyme inhibition, and interactions with carbohydrates and nucleic acids ontosight.ai. The stability and reactivity of oxane derivatives are influenced by the steric effects of substituents on the ring cymitquimica.com.

Contextualization of Clarycet within Tetrahydropyran Chemistry

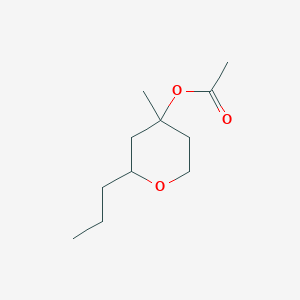

This compound, chemically known as (4-methyl-2-propyloxan-4-yl) acetate (B1210297) or tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a specific tetrahydropyran derivative nih.govfragranceu.comperfumersapprentice.com. It is a member of the oxane class of compounds nih.gov. This compound is recognized in the chemical industry, particularly in the context of fragrances, where it is valued for its herbal-floral, rosy odor with notes of dried fruit, clary sage, and cedarwood perfumersapprentice.comperflavory.comresearchgate.net. It is commercially used as a mixture of two racemic diastereoisomers in various industrial applications, including cosmetics and agrochemical products researchgate.net.

The synthesis of this compound involves the construction of the tetrahydropyran core structure. One efficient method for its preparation is a two-step synthesis involving a Prins cyclization reaction followed by esterification researchgate.netresearchgate.net. The Prins cyclization is a well-established reaction for constructing tetrahydropyran rings from homoallylic alcohols and carbonyl compounds tandfonline.comscielo.brtandfonline.com. Research has focused on optimizing the conditions for the Prins cyclization of butanal with isoprenol to yield the intermediate 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, which is then esterified to produce this compound researchgate.netresearchgate.netresearchgate.net.

Studies have investigated different catalysts and reaction conditions to improve the yield and selectivity of the Prins cyclization step in this compound synthesis researchgate.netresearchgate.netresearchgate.net. For example, research using molybdenum-modified MCM-41 materials as catalysts showed a significant increase in catalytic activity for the Prins reaction of isoprenol with butanal researchgate.net. The addition of water to the reaction mixture was found to positively influence the selectivity towards the desired substituted tetrahydropyranol intermediate researchgate.net. Another study explored a solvent-free catalyzed Prins-cyclization reaction using p-TSA on silica (B1680970) gel for the synthesis of tetrahydropyran odorants, including this compound scielo.brscite.aiscielo.br.

The final step in the two-step synthesis of this compound involves the esterification of the tetrahydropyranol intermediate with acetic anhydride (B1165640) researchgate.netresearchgate.net. Optimized conditions for this esterification have been reported, achieving high yields researchgate.net.

This compound, as a substituted tetrahydropyran, exemplifies the application of tetrahydropyran chemistry in creating compounds with specific desirable properties, such as its characteristic fragrance profile. Research into its synthesis contributes to the broader understanding of efficient and environmentally benign methods for constructing substituted oxane ring systems tandfonline.comscite.aiscielo.br.

Here is a data table summarizing some chemical properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₃ | nih.govfragranceu.comperfumersapprentice.com |

| Molecular Weight | 200.27 g/mol (Computed) / 200.278 (Exp.) | nih.govfragranceu.comperfumersapprentice.com |

| CAS Number | 131766-73-9 | nih.govfragranceu.comperfumersapprentice.com |

| Boiling Point | 205 °C | perfumersapprentice.com |

| Vapor Pressure (23°C) | 0.045454 mm Hg | perfumersapprentice.com |

| Log P (Predicted) | 2.0 | nih.govuni.lu |

Here is a data table illustrating research findings on the Prins cyclization step in this compound synthesis:

| Catalyst | Temperature (°C) | Solvent | Water Added | Butanal Conversion (%) | Selectivity to THPol (%) | Reference |

|---|---|---|---|---|---|---|

| 1 mol% 10% Sulphuric acid on silica gel | 70 | None | 250 mol% | 93 | 82 | researchgate.netresearchgate.net |

| 5 wt% MoO₃-MCM-41 | Not specified | Batch | Yes | 93 (at 4h) | > 70 | researchgate.net |

| p-TSA on silica gel | Not specified | Solvent-free | Not specified | Not specified | Tetrahydropyran derivatives formed | scielo.brscite.aiscielo.br |

Note: THPol refers to the intermediate 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.

Structure

2D Structure

3D Structure

Properties

CAS No. |

131766-73-9 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

(4-methyl-2-propyloxan-4-yl) acetate |

InChI |

InChI=1S/C11H20O3/c1-4-5-10-8-11(3,6-7-13-10)14-9(2)12/h10H,4-8H2,1-3H3 |

SMILES |

CCCC1CC(CCO1)(C)OC(=O)C |

Canonical SMILES |

CCCC1CC(CCO1)(C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Clarycet

Multi-Step Synthetic Approaches

Multi-step synthesis is a common strategy for preparing Clarycet, allowing for the construction of its specific tetrahydropyran (B127337) core structure and subsequent functionalization. scielo.brlibretexts.org

Prins Cyclization in this compound Precursor Synthesis

The Prins cyclization is a key reaction in the synthesis of the tetrahydropyran ring system found in this compound. scielo.br This reaction typically involves the condensation of a homoallylic alcohol with a carbonyl compound in the presence of an acid catalyst, leading to the formation of a substituted tetrahydropyran-4-ol (THPol) or dihydropyrans. researchgate.nettandfonline.com In the synthesis of this compound, the Prins cyclization of isoprenol with butanal yields 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, which is the precursor to this compound. researchgate.netresearchgate.netresearchgate.net

Research has explored solvent-free Prins cyclization reactions catalyzed by solid supports like silica (B1680970) gel modified with p-toluenesulfonic acid (p-TSA). scielo.brscienceopen.com This method involves grinding the reagents in a mortar, offering operational practicality and a potentially greener approach. scielo.br

Esterification Protocols for this compound Formation

Following the Prins cyclization, the resulting tetrahydropyran-4-ol is esterified to form this compound (4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate). researchgate.netresearchgate.net This esterification step typically involves the reaction of the alcohol with acetic anhydride (B1165640). researchgate.net

Optimization studies for the esterification of 4-methyl-2-propyltetrahydro-2H-pyran-4-ol with acetic anhydride have shown high yields (up to 98%) under specific conditions, such as using FeCl3 as a catalyst at room temperature without a solvent. researchgate.net

Catalytic Systems in this compound Synthesis

Various catalytic systems, both homogeneous and heterogeneous, have been investigated to improve the efficiency and selectivity of this compound synthesis. researchgate.netwww.poznan.pl

Homogeneous Acid Catalysis

Homogeneous acid catalysts, such as sulfuric acid, have been employed in the Prins cyclization step. researchgate.net Studies have determined optimal conditions for achieving high yields of the tetrahydropyranol intermediate using a specific concentration of sulfuric acid in the presence of water and without a solvent. researchgate.net While effective, homogeneous catalysts can sometimes pose challenges in terms of separation and environmental impact compared to heterogeneous systems. frontiersin.org

Heterogeneous Catalysis (e.g., MoO3-MCM-41, MoO3/SiO2, Zeolites, Ion-Exchange Resins)

Heterogeneous catalysts offer advantages such as ease of separation and reusability. mdpi.com Several heterogeneous catalysts have been explored for the synthesis of this compound precursors via Prins cyclization.

MoO3-MCM-41 and MoO3/SiO2: Molybdenum-modified MCM-41 and MoO3/SiO2 materials have shown effectiveness as catalysts in the Prins reaction of isoprenol with butanal. researchgate.netresearchgate.net Modification of MCM-41 with MoO3 has been shown to significantly increase catalytic activity. researchgate.netresearchgate.net Mo-modified materials have also demonstrated activity in the subsequent esterification step. researchgate.net

Zeolites: Zeolites, which are microporous materials with acidic properties, are important heterogeneous catalysts used in various organic reactions, including Prins cyclization. www.poznan.pluni-muenster.denih.gov Modified zeolites, such as iron-modified zeolite BETA, have been investigated for their catalytic activity in the Prins reaction of isoprenol with butanal. researchgate.net Hierarchical zeolites with primarily Brønsted acid sites have also been applied to the synthesis of related tetrahydropyran compounds via Prins cyclization. researchgate.net

Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, have been utilized as heterogeneous catalysts for solvent-free Prins cyclization reactions, yielding tetrahydropyran-4-ols. tandfonline.com These resins can be recovered and reused. tandfonline.com

Data on the performance of some heterogeneous catalysts in the Prins cyclization step are presented in the table below:

| Catalyst | Reactants | Temperature (°C) | Solvent | Conversion (%) | Selectivity to THPol (%) | Reference |

| 10% Sulfuric Acid | Butanal, Isoprenol | 70 | None | 93 | 82 | researchgate.net |

| 5 wt% MoO3-MCM-41 | Butanal, Isoprenol | Not specified | Not specified | 93 (at 4h) | Not specified | researchgate.netresearchgate.net |

| MoO3/SiO2 | Isoprenol, Isovaleraldehyde | Not specified | Not specified | Not specified | Up to 50 | researchgate.net |

| Fe-modified Zeolite BETA | Isoprenol, Butanal | Not specified | Not specified | Not specified | Similar to MoO3-SiO2 | researchgate.net |

| Amberlyst-15 | Aldehyde, Homoallylic Alcohol | 70 | Solvent-free | Varied | Varied | tandfonline.com |

Biocatalysis and Enzymatic Approaches

Biocatalysis, utilizing enzymes as catalysts, offers an alternative and often more environmentally friendly approach to chemical synthesis, allowing for high stereoselectivity under mild conditions. nih.govacsgcipr.org Enzymatic methods have been explored for the preparation of enantiomerically enriched isomers of cyclic ethers, including those structurally related to this compound. researchgate.netacs.orgnih.govleffingwell.com While a multi-step biocatalytic route for this compound has been mentioned, chemical synthesis routes, particularly the two-step Prins cyclization and esterification, are also widely used and can offer higher yields and purity. researchgate.netresearchgate.netresearchgate.net

Synergistic Catalytic Systems

While the direct application of synergistic catalytic systems specifically for this compound synthesis is not extensively detailed in the provided search results, the concept of synergistic catalysis in Prins cyclization, the key step in this compound production, has been investigated. Synergistic effects between weak Brønsted and Lewis acids in Prins cyclization have been analyzed, highlighting the potential for improved catalytic performance through the combined action of different acid types. americanelements.com Additionally, synergistic catalysis involving BINOL-derived phosphoric acid and CuCl has been reported for enantioselective Prins cyclization, indicating the broader applicability of this approach in controlling the stereochemistry of tetrahydropyran formation. americanelements.com These studies suggest that exploring synergistic catalytic systems could offer avenues for enhancing the efficiency and selectivity of the Prins cyclization step in this compound synthesis.

Green Chemistry Principles in this compound Synthesis

The development of environmentally benign synthetic routes for chemical compounds like this compound is a growing area of research. Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Conditions

Another solvent-free approach for the esterification step in this compound synthesis has also been optimized. The esterification of THPol with acetic anhydride yielded 98% of this compound under solvent-free conditions at room temperature using FeCl₃ as a catalyst. nih.gov The availability of the catalysts used and the elimination of solvents demonstrate the potential of this arrangement for sustainable this compound preparation. nih.gov

Sustainable Catalysis Development

Sustainable catalysis in this compound synthesis involves the use of catalysts that are environmentally friendly, efficient, and ideally recyclable. Heterogeneous catalysts offer advantages in this regard due to their ease of separation and potential for reuse. Molybdenum-modified MCM-41 materials have been explored as effective heterogeneous catalysts in the Prins reaction of isoprenol with butanal. nih.govfishersci.at These materials showed significantly increased catalytic activity compared to non-modified MCM-41. fishersci.at Mo-modified materials were also active in the subsequent esterification step, providing the desired product with high selectivity and conversion. fishersci.at The use of solid matrices like silica gel dispersed with p-TSA in solvent-free grinding reactions also represents a move towards more sustainable catalysis by acting as both a dispersing agent and a catalyst. nih.govwikipedia.org

Enzymatic catalysis is another promising avenue for sustainable synthesis, particularly for the preparation of enantiomerically enriched isomers. Biocatalytic routes using enzymes have been developed for the synthesis of optically active cyclic ethers, including this compound, offering a greener alternative to traditional chemical synthesis by operating under mild conditions and reducing the need for harsh reagents. wikipedia.orgfishersci.no

Stereochemical Control in this compound Synthesis

This compound, containing a substituted tetrahydropyran ring, can exist as different stereoisomers. Controlling the stereochemistry during synthesis is crucial for obtaining specific isomers that may possess distinct olfactory properties.

Diastereoselective Synthetic Strategies

The Prins cyclization of butanal with isoprenol, which forms the tetrahydropyran core of this compound, can lead to the formation of diastereoisomers, specifically cis and trans isomers of the intermediate THPol and subsequently this compound. This compound is often handled commercially as a racemic diastereoisomeric mixture. nih.govwikipedia.org The final composition of the reaction mixture in Prins cyclization can be influenced by various factors, including the catalyst type, reaction temperature, and the presence of water. wikidata.org Studies on related tetrahydropyran derivatives synthesized via Prins cyclization have investigated factors influencing diastereoselectivity, with some catalysts and conditions favoring specific diastereomers. perflavory.com For instance, the typical composition of isomers of a desired product in a Prins cyclization using methyltrioxorhenium as a catalyst was reported as cis:trans = 30:70. nih.gov While specific data on diastereoselectivity for the butanal-isoprenol Prins cyclization leading to this compound under various conditions is not extensively detailed in the provided snippets, the inherent nature of the reaction allows for the formation of diastereomers, and synthetic strategies can be aimed at influencing their ratio.

Enantioselective Preparation of this compound Isomers

The preparation of enantiomerically enriched isomers of cyclic ethers, including this compound, has been achieved through enzymatic catalysis. wikipedia.orgfishersci.nowikipedia.orgwikipedia.orgcenmed.com Biocatalytic routes have been developed to synthesize all enantiomerically enriched stereoisomers of this compound, Florol®, and Rhubafuran®. wikipedia.org This enzymatic approach offers high stereoselectivity and operates under mild reaction conditions, aligning with green chemistry principles. fishersci.no Studies have demonstrated the successful synthesis of optically active compounds with desirable fragrance profiles using enzymatic methods. fishersci.ca While the yields in early enzymatic approaches for all enantioenriched stereoisomers of this compound and Florol were reported as very low, the method provides a pathway to access specific enantiomers. nih.govwikipedia.org

Mechanistic Investigations of Clarycet Formation Pathways

Elucidation of Prins Cyclization Mechanisms for Tetrahydropyranols

The Prins cyclization is a powerful synthetic method for constructing tetrahydropyran (B127337) rings, a structural motif found in numerous natural products and commercially important compounds like Clarycet. nih.govscielo.br This reaction typically involves the condensation of a homoallylic alcohol with a carbonyl compound, catalyzed by an acid. google.com For the synthesis of the tetrahydropyranol precursor to this compound, the Prins cyclization is carried out between isoprenol (a homoallylic alcohol) and butanal (a carbonyl compound). researchgate.netresearchgate.net

The generally accepted mechanism for Prins cyclization involves the formation of an oxocarbenium ion intermediate. nih.govnih.gov The acid catalyst activates the carbonyl compound (butanal) towards nucleophilic attack by the homoallylic alcohol (isoprenol). This attack forms a hemiacetal, which is then protonated and loses water to generate the key oxocarbenium ion. utupub.fi The intramolecular cyclization occurs when the alkene portion of the homoallylic alcohol attacks the electrophilic carbon of the oxocarbenium ion, forming the six-membered tetrahydropyran ring. nih.govnih.gov The reaction is completed by the addition of a nucleophile, often water, leading to the formation of the tetrahydropyranol. nih.govutupub.fi

Studies have investigated the influence of various catalysts and reaction conditions on the Prins cyclization, including homogeneous acids like sulfuric acid and heterogeneous catalysts such as modified MCM-41 materials and zeolites. researchgate.netresearchgate.netutupub.fi For instance, using 10% sulfuric acid as a catalyst at 70 °C without a solvent has been shown to achieve high conversion of butanal and good selectivity towards the desired substituted tetrahydropyranol. researchgate.net The addition of water to the reaction mixture has been observed to decrease the reaction rate but slightly increase the selectivity towards the tetrahydropyranol product. researchgate.net The mechanism using specific catalysts like methyltrioxorhenium (MTO) has also been explored, explaining the low concentration of intermediate hemiacetal when MTO is used. researchgate.net

Stereochemical outcomes in Prins cyclization are influenced by the preferred transition state geometry. Ring closure through a chair transition state, where the substituent at C2 is in a favorable equatorial position, is generally preferred. nih.gov The geometry of the oxocarbenium ion (E or Z) also plays a crucial role in determining the stereochemical outcome. nih.gov

Mechanistic Studies of Esterification Reactions

The second step in the synthesis of this compound is the esterification of the intermediate tetrahydropyranol with acetic anhydride (B1165640) to form the acetate (B1210297) ester. researchgate.netresearchgate.net Esterification reactions involving alcohols and acid anhydrides are typically catalyzed by acids or bases. acs.orglibretexts.org For this compound synthesis, the esterification of 4-methyl-2-propyltetrahydro-2H-pyran-4-ol with acetic anhydride has been optimized using catalysts such as FeCl₃. researchgate.net

The mechanism of acid-catalyzed esterification generally involves the protonation of the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic. libretexts.orgchemguide.co.uk The alcohol (tetrahydropyranol) then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Proton transfer steps and the elimination of a carboxylic acid molecule (acetic acid in this case) lead to the formation of the ester product and regeneration of the acid catalyst. libretexts.orgchemguide.co.uk

Optimized conditions for the esterification step in this compound synthesis using FeCl₃ as a catalyst have resulted in high yields of this compound. researchgate.net A molar ratio of tetrahydropyranol to acetic anhydride of 1:5, with 1 mol% FeCl₃ at room temperature without a solvent for 5 minutes, has been reported to give a 98% yield. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

Understanding the kinetics and thermodynamics of the Prins cyclization and esterification steps is crucial for optimizing reaction conditions and maximizing the yield and selectivity of this compound. Kinetic studies provide information about the reaction rates and how they are affected by factors such as catalyst concentration, temperature, and reactant concentrations. mdpi.com Thermodynamic studies, on the other hand, focus on the energy changes during the reaction and the relative stability of reactants, intermediates, and products, which helps in predicting the feasibility and equilibrium of the reaction. rsc.orgnrel.gov

For the Prins cyclization of isoprenol and butanal, kinetic measurements have been performed to evaluate the influence of various reaction conditions. researchgate.net The conversion of butanal and selectivity to the desired tetrahydropyranol have been monitored over time under different temperatures and with various catalysts and solvents. researchgate.net For example, a study showed that at 70 °C with 1 mol% sulfuric acid and 250 mol% water, a butanal conversion of 93% and tetrahydropyranol selectivity of 82% were achieved after 5 hours. researchgate.net The addition of water, while slowing the reaction rate, positively influenced the selectivity of the desired product. researchgate.net

Thermodynamic aspects are also considered, particularly in the context of competing reaction pathways, such as the formation of dihydropyrans alongside tetrahydropyranols in the Prins cyclization. utupub.fi The relative thermodynamic stability of these products can influence the final product distribution, especially under conditions that allow for equilibration.

For the esterification step, the reaction is generally fast and proceeds to high conversion under optimized conditions, indicating favorable kinetics and thermodynamics. researchgate.net

Detailed kinetic and thermodynamic parameters, such as rate constants, activation energies, and equilibrium constants, can provide deeper insights into the reaction mechanisms and guide the development of more efficient synthetic strategies.

Computational and Theoretical Chemistry in Mechanistic Elucidation

Computational and theoretical chemistry methods, such as Density Functional Theory (DFT) and molecular modeling, are powerful tools for investigating reaction mechanisms, transition states, and intermediates that are difficult to characterize experimentally. acs.orgpitt.edumit.edu These methods can provide valuable insights into the energy profiles of reactions and the factors that govern reactivity and selectivity. acs.orgmit.edu

Density Functional Theory (DFT) Applications

DFT calculations have been applied to study the mechanisms of reactions relevant to tetrahydropyran synthesis, including Prins cyclization. acs.orgresearchgate.net These calculations can help elucidate the nature of transition states and intermediates, as well as the roles of catalysts. acs.org For instance, DFT has been used to analyze the synergistic effects between Lewis and Brønsted acids in catalyzing Prins cyclization, providing a theoretical basis for experimental observations. acs.org DFT studies can also investigate the energy barriers for different reaction pathways, helping to explain observed selectivities, such as the preference for tetrahydropyranol formation over dehydration products. researchgate.net

Molecular Modeling of Transition States and Intermediates

Molecular modeling techniques are used to build and optimize the geometries of molecules, including reactants, intermediates, and transition states. pitt.edumit.edu By calculating the energies of these species, researchers can construct potential energy surfaces and identify the lowest energy pathways for a reaction. pitt.edumit.edu Molecular modeling can help visualize transition state structures, providing clues about how bonds are broken and formed during the reaction. pitt.edumit.edu This is particularly useful for understanding the stereochemical outcomes of reactions like the Prins cyclization, where the geometry of the transition state dictates the relative stereochemistry of the products. nih.govnih.gov Identifying and characterizing elusive transition states through computational modeling is crucial for a complete understanding of reaction mechanisms. mit.edu

Computational studies involving molecular modeling and DFT can complement experimental findings by providing a molecular-level understanding of the factors that influence the efficiency and selectivity of the this compound synthesis pathways.

Analytical and Structural Characterization Methodologies for Clarycet

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are fundamental for assessing the purity of Clarycet and for the separation and analysis of its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely applied in the analysis of volatile and semi-volatile organic compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS is utilized for the analysis of this compound and related compounds, including the separation and identification of isomers wikipedia.orgfishersci.atfragranceu.comnih.govscribd.com. Enantioselective GC-MS, employing chiral stationary phases, has been specifically used for the determination of enantiomeric ratios of cyclic ethers, a class that includes this compound wikipedia.org. An example of GC analysis parameters includes the use of a Varian 3800 GC with a VF-1 MS column (30 m × 0.25 mm × 0.25 µm) and a specific oven temperature program starting at 60°C fishersci.at.

Thin-Layer Chromatography (TLC) is a simple yet effective technique used for monitoring chemical reactions and analyzing the composition of mixtures containing this compound and its precursors or isomers fishersci.atscribd.comthegoodscentscompany.comnih.govnih.govthegoodscentscompany.com. TLC is typically performed on silica (B1680970) gel plates fishersci.atnih.govnih.gov. Compounds on TLC plates can be visualized using ultraviolet light (254 nm) or by staining with solutions such as p-anisaldehyde followed by heating nih.govnih.gov. Different solvent systems, such as chloroform/methanol (9:1) or hexane/ethyl acetate (B1210297), are used as eluents to achieve separation based on the polarity of the compounds fishersci.atnih.govnih.gov. Retention factor (Rf) values obtained from TLC analysis can be used to distinguish between different components in a mixture fishersci.at.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization of this compound and Precursors

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound and its precursors.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the chemical structure and characterizing this compound and related compounds fishersci.atscribd.comthegoodscentscompany.comnih.govatamankimya.comnih.govuni.lufishersci.besci-toys.com. NMR provides detailed information about the arrangement of atoms and the types of functional groups within the molecule. For instance, ¹H NMR spectra reveal the different types of hydrogen atoms and their environments, while ¹³C NMR provides information about the carbon skeleton. Specific NMR data, including chemical shifts and coupling patterns, are used to assign signals to particular nuclei in the molecule, thereby confirming the proposed structure fishersci.atnih.gov. NMR has also been used to study the intricate splitting patterns of methylene (B1212753) signals in related heterocyclic compounds thegoodscentscompany.com.

Specific NMR data for the syn and anti diastereoisomers of Florol, a precursor to this compound, have been reported, illustrating the utility of NMR in characterizing isomeric forms fishersci.atnih.gov.

| Isomer | Type | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Florol | syn | 0.9 (d, 6H), 1.2 (ddd, 1H), 1.26 (s, 3H), 1.29 (dd, 1H), 1.4-1.5 (m, 3H), 1.61 (td, 1H), 1.71 (hept., 1H), 3.75-3.84 (m, 2H), 3.41 (td, 1H) fishersci.at | Not specified in detail in the provided snippet for the syn isomer. |

| Florol | anti | 0.8-0.9 (d, 6H), 1.15 (ddd, 1H), 1.32 (s, 3H), 1.39 (t, 1H), 1.49 (ddd, 1H), 1.56 (dq, 1H), 1.64 (dt, 1H), 1.69-1.73 (td, 1H), 3.23-3.37 (m, 1H), 3.41 (td, 1H), 3.92 (ddd, 1H) fishersci.at | 14.1, 18.7, 21.7, 22.5, 30.4, 37.8, 38.4, 43.5, 64.6, 74.3, 80.1, 170.3 (Note: This ¹³C data appears to be for a different compound based on the ¹H data provided) nih.gov |

| Florol | anti | 1.27 (s, 3H), 1.40-1.60 (m, 5H), 1.69 (dq, J₁ 6.46 Hz, J₂ 0.84 Hz, 3H), 3.82 (td, J₁ 11.50 Hz, J₂ 2.28 Hz, 1H), 3.85 (dd, J₁ 6.35 Hz, J₂ 1.46 Hz, 1H), 4.10 (ddq, J₁ 11.50 Hz, J₂ 6.46 Hz, J₃ 0.84 Hz, 1H), 5.46 (ddq, J₁ 15.35 Hz, J₂ 6.56 Hz, J₃ 1.46 Hz, 1H), 5.72 (ddq, J₁ 15.35 Hz, J₂ 6.48 Hz, J₃ 1.09 Hz, 1H) nih.gov | 17.8, 31.8, 38.4, 44.7, 63.5, 67.8, 73.5, 127.2, 131.9 nih.gov |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its precursors fishersci.atnih.govthegoodscentscompany.comnih.govatamankimya.comuni.lu. By analyzing the absorption of infrared radiation at different wavelengths, characteristic vibrational frequencies of specific chemical bonds (e.g., C=O, C-H, O-H) can be identified. This provides supportive evidence for the proposed molecular structure. IR spectroscopy has also been used in the characterization of catalysts utilized in the synthesis of compounds like this compound atamankimya.comfishersci.be. For instance, diagnostic absorption bands in the 3400-3100 cm⁻¹ region attributed to NH₂ functionality were observed in related compounds thegoodscentscompany.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Isomeric Abundance Ratios and Absolute Configuration

This compound can exist as multiple stereoisomers due to the presence of chiral centers fishersci.at. The determination of the abundance ratios of these isomers and their absolute configurations is important for understanding the compound's properties, including its olfactory characteristics.

Enantiomerically enriched stereoisomers of this compound and related cyclic ethers have been prepared, and their absolute configurations established wikipedia.orgsci-toys.com. Enantioselective gas chromatography, often utilizing derivatized cyclodextrin (B1172386) columns as chiral stationary phases, is a key technique for determining the enantiomeric ratios of such compounds wikipedia.orgnih.gov. The order of elution of enantiomers on specific chiral phases can be determined wikipedia.org. Absolute configurations can be established through various methods, including correlation with compounds of known absolute configuration nih.gov.

| Compound | Method for Isomeric Analysis | Key Findings |

| This compound | Enantioselective GC-MS, Enantioselective GC with chiral phases | Preparation and evaluation of enantiomerically enriched stereoisomers; absolute configurations established. wikipedia.orgsci-toys.com |

| Related cyclic ethers (e.g., Nerol Oxide) | Enantioselective GC-MS with derivatized β-cyclodextrin columns | Determination of enantiomeric ratios; establishment of absolute configuration. wikipedia.org |

Chemical Modifications and Analogues of Clarycet

Synthesis of Clarycet Derivatives and Related Tetrahydropyran (B127337) Compounds

The synthesis of this compound and its derivatives often involves the construction of the core tetrahydropyran ring structure. One prominent method for achieving this is the Prins cyclization reaction. scielo.brnih.govresearchgate.net This reaction typically involves the condensation of a homoallylic alcohol with a carbonyl compound (such as an aldehyde or ketone) in the presence of an acid catalyst. researchgate.net

A two-step synthesis route for this compound has been reported, involving a Prins cyclization followed by esterification. researchgate.netresearchgate.net This approach is considered simpler and higher yielding compared to some other methods. researchgate.net Specifically, the Prins cyclization of butanal with isoprenol yields 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, an important intermediate, which is then esterified to produce this compound (4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate). researchgate.netresearchgate.net

Various reaction conditions and catalysts have been investigated to optimize the Prins cyclization step in the synthesis of tetrahydropyran derivatives, including those related to this compound and other fragrance compounds like Florol. scielo.brresearchgate.net For instance, a solvent-free Prins cyclization catalyzed by p-toluenesulfonic acid (p-TSA) supported on silica (B1680970) gel has been developed, offering an efficient and environmentally friendly route. scielo.brresearchgate.netscielo.brscite.aiscienceopen.com This method involves grinding the aldehyde and homoallylic alcohol in the presence of the catalyst. scielo.brscielo.br

Studies have explored the influence of different catalysts, such as sulfuric acid and methanesulfonic acid, on the yield of tetrahydropyran products in Prins cyclization reactions. researchgate.net Additionally, the use of modified catalysts, such as molybdenum-modified MCM-41 materials, has shown increased catalytic activity in the Prins reaction of isoprenol with butanal, positively influencing the selectivity towards the desired substituted tetrahydropyranol intermediate. researchgate.net

The synthesis of other tetrahydropyran derivatives has also been achieved through Prins cyclization using various aldehydes and homoallylic alcohols. researchgate.netscielo.br These reactions often result in the formation of tetrahydropyran derivatives as a diastereoisomeric mixture. scielo.br

Investigation of Structure-Reactivity Relationships in this compound Analogues

While specific detailed studies on the structure-reactivity relationships solely focused on this compound analogues were not extensively found, research on related tetrahydropyran compounds and other fragrance molecules provides insights into how structural variations can influence chemical behavior and properties.

Studies on the synthesis of tetrahydropyran derivatives with different substituents have shown that the nature of the aldehyde and homoallylic alcohol reactants in the Prins cyclization can affect reaction time and yield. scielo.br For example, aromatic, cycloalkyl, and alkenyl aldehydes may require longer reaction times compared to other aldehydes in certain solvent-free Prins cyclization protocols. scielo.br

The stereochemistry of the tetrahydropyran ring is a crucial aspect, and studies have focused on controlling diastereoselectivity in Prins cyclization reactions. nih.govorganic-chemistry.org The formation of specific diastereoisomers can be influenced by factors such as the catalyst and reaction conditions. organic-chemistry.org For instance, a phosphomolybdic acid-catalyzed Prins cyclization in water has been reported to yield tetrahydropyran-4-ols with high diastereoselectivity, favoring the all-cis isomer. organic-chemistry.org

Research on other classes of compounds, such as ketamine esters and Taxol analogues, demonstrates the general principles of structure-activity relationship studies, where systematic modifications to a core structure are made to understand their impact on biological or chemical activity. mdpi.comnih.gov Applying similar principles to this compound analogues would involve synthesizing compounds with variations in the alkyl chains or the acetate (B1210297) group and evaluating their chemical properties, such as stability or reactivity under different conditions.

Development of Novel Tetrahydropyran Scaffolds through Prins Cyclization

The Prins cyclization is a versatile tool for constructing tetrahydropyran rings, which serve as scaffolds for a wide range of molecules, including natural products and synthetic compounds with various applications. nih.govresearchgate.netacs.org The reaction's ability to form stereoselective carbon-carbon and carbon-oxygen bonds makes it a powerful method in organic synthesis. nih.govresearchgate.net

Beyond the synthesis of simple tetrahydropyranols, the Prins cyclization has been extended to the development of more complex tetrahydropyran scaffolds. Variations of the Prins reaction, such as the oxy-Prins and aza-Prins cyclizations, allow for the introduction of different heteroatoms and functionalities into the cyclic structure. researchgate.net

Recent advancements include the development of novel Prins cyclization protocols to synthesize highly substituted tetrahydropyran rings and tetrahydropyran-4-ones. acs.orgrsc.org For example, a Prins cyclization catalyzed by catalytic BF₃·OEt₂ has been used for the stereoselective synthesis of complex tetrahydropyran segments found in natural products like phorboxazole. acs.org Another variation involves the perrhenic acid-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols with aldehydes to directly synthesize cis-2,6-disubstituted tetrahydropyran-4-ones with high stereoselectivity. rsc.org These examples highlight the ongoing development of Prins cyclization methodologies to access diverse and complex tetrahydropyran scaffolds.

Academic Research Trajectories and Future Outlook

Advancements in Tetrahydropyran (B127337) Synthetic Methodologies Prompted by Clarycet Research

The synthesis of this compound typically involves the formation of its core tetrahydropyran structure, followed by esterification. A key reaction in constructing the substituted tetrahydropyranol intermediate, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, is the Prins cyclization of butanal and isoprenol. Research aimed at optimizing this cyclization has led to significant advancements in tetrahydropyran synthesis.

Studies have explored various catalytic systems and reaction conditions to improve the yield and selectivity of the Prins cyclization. For instance, research has demonstrated that high yields of the desired tetrahydropyranol intermediate can be achieved using 10% sulfuric acid as a catalyst in water at 70 °C, resulting in a butanal conversion of 93% and selectivity to the tetrahydropyranol of 82% after 5 hours. nih.gov Heterogeneous catalysts have also been investigated. Molybdenum-modified MCM-41 materials, for example, have shown increased catalytic activity in the Prins reaction of isoprenol with butanal, with a 5 wt% MoO3-MCM-41 material achieving 93% butanal conversion compared to 7% for nonmodified MCM-41. nih.gov The addition of water to the reaction mixture when using Mo-modified MCM-41 positively influenced the selectivity to the desired substituted tetrahydropyranol, achieving selectivity greater than 70%. nih.gov

Solvent-free Prins cyclization reactions have also been explored as a greener synthetic approach. One study reported an efficient, green, and solvent-free catalyzed Prins-cyclization based on the grinding of an aldehyde and a homoallylic alcohol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) dispersed on silica (B1680970) gel. This method was applied to the synthesis of tetrahydropyran odorants, including the precursor to this compound.

Following the Prins cyclization, the resulting tetrahydropyranol intermediate is esterified with acetic anhydride (B1165640) to produce this compound. Research has also focused on optimizing this step. For example, high yields (98%) of this compound have been achieved by optimizing the esterification of 4-methyl-2-propyltetrahydro-2H-pyran-4-ol with acetic anhydride using FeCl3 as a catalyst at room temperature without a solvent. nih.gov Mo-modified materials have also shown activity in this esterification step, providing 100% selectivity and total conversion after 5 hours. nih.gov

These studies highlight the ongoing efforts to develop more efficient, selective, and environmentally friendly methods for synthesizing the tetrahydropyran core, directly driven by the need for improved this compound production.

While specific numerical data tables comparing all the different catalytic systems and conditions for this compound synthesis across various studies were not consistently available in a uniform format within the search results, the reported conversions and selectivities for specific conditions (e.g., H2SO4 in water, MoO3-MCM-41, FeCl3 for esterification) demonstrate the focus on optimizing each step of the synthesis. nih.gov

Implications of this compound Research for Broader Organic Synthesis

The research conducted on the synthesis of this compound has broader implications for organic synthesis, particularly in the construction of cyclic ethers and the application of various catalytic methodologies. The optimization of the Prins cyclization reaction, a cornerstone in the synthesis of tetrahydropyrans, directly contributes to the wider applicability of this reaction in creating diverse six-membered heterocyclic rings.

The exploration of different catalysts, including homogeneous acids like sulfuric acid and FeCl3, heterogeneous catalysts like MoO3-MCM-41 and montmorillonite (B579905) K10, and solid supports like silica gel with p-TSA, provides valuable insights into catalyst design and reaction engineering for cyclic ether synthesis. nih.gov These findings can be transferred to the synthesis of other tetrahydropyran-containing natural products and pharmaceutical intermediates.

Furthermore, the emphasis on developing solvent-free and high-yielding procedures for this compound synthesis aligns with the growing principles of green chemistry in organic synthesis. The successful implementation of such methods for a commercially relevant compound like this compound demonstrates their potential for reducing waste and environmental impact in the production of other organic molecules. The investigation of one-pot reaction arrangements, as mentioned in the context of Mo-modified materials, also contributes to more efficient synthetic sequences by minimizing purification steps.

Emerging Research Directions in Cyclic Ether Chemistry

Research into cyclic ethers, spurred by the importance of compounds like this compound and other fragrance molecules such as Florol and Rhubafuran, is continuously evolving. Emerging research directions are focused on enhancing the efficiency, selectivity, and sustainability of their synthesis.

One key area is the development of novel catalytic systems. This includes the exploration of new homogeneous and heterogeneous catalysts with improved activity, selectivity, and recyclability for reactions like the Prins cyclization. nih.gov The use of solid catalysts, for instance, facilitates product separation and catalyst recovery, aligning with green chemistry principles.

Biocatalysis is another promising avenue being explored for the synthesis of cyclic ethers, including the preparation of enantiomerically enriched isomers. Studies have demonstrated the potential of enzymatic catalysis in preparing chiral cyclic ethers related to this compound and Florol, offering an alternative to traditional chemical synthesis for accessing specific stereoisomers with potentially different olfactory properties.

The development of more efficient and environmentally benign synthetic routes, such as solvent-free reactions and one-pot procedures, remains a significant focus in cyclic ether chemistry. These approaches aim to reduce the use of hazardous solvents and minimize the number of synthetic steps, leading to more sustainable manufacturing processes.

Q & A

How can researchers formulate a hypothesis-driven research question on Clarycet’s pharmacological mechanisms using frameworks like PICOT?

- Methodological Answer: Use the PICOT framework to structure the question: P opulation (e.g., specific cell lines or animal models), I ntervention (this compound administration), C omparison (control groups or alternative compounds), O utcome (e.g., protein expression levels, metabolic pathways), and T imeframe (duration of exposure). For example: "In murine hepatocytes (P), how does this compound (I) compared to placebo (C) alter CYP3A4 enzyme activity (O) over 48 hours (T)?" This approach ensures specificity and testability .

Q. What experimental design principles are critical for assessing this compound’s efficacy in preclinical studies?

- Methodological Answer:

- Randomization and Blinding: Minimize bias by randomizing treatment groups and blinding investigators during data collection .

- Dose-Response Curves: Include multiple dose levels to establish therapeutic windows and identify non-linear effects .

- Controls: Use positive (known agonists/antagonists) and negative (vehicle-only) controls to validate assay sensitivity .

Q. How should a systematic literature review on this compound’s molecular targets be conducted?

- Methodological Answer:

- Database Selection: Use PubMed, Web of Science, and EMBASE with keywords like "this compound AND (pharmacokinetics OR receptor binding)" .

- Inclusion/Exclusion Criteria: Prioritize peer-reviewed studies with mechanistic data (e.g., binding assays, knockout models) and exclude non-peer-reviewed/preclinical trial data .

- Gap Analysis: Identify understudied pathways (e.g., off-target effects on lipid metabolism) using tools like VOSviewer for co-citation networks .

Advanced Research Questions

Q. How can contradictory findings about this compound’s cytotoxicity across studies be resolved?

- Methodological Answer:

- Meta-Analysis: Pool raw data from multiple studies to assess heterogeneity via I² statistics. Stratify by variables like cell type, exposure time, and assay methodology (e.g., MTT vs. flow cytometry) .

- Experimental Replication: Reproduce conflicting experiments under standardized conditions (e.g., ISO-certified cell culture protocols) to isolate methodological discrepancies .

- Mechanistic Profiling: Use transcriptomics or proteomics to identify context-dependent pathways (e.g., oxidative stress vs. apoptosis) that explain variability .

Q. What strategies enable integration of multi-omics data in this compound’s toxicity profiling?

- Methodological Answer:

- Data Harmonization: Normalize transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using tools like Combat or SVA to correct batch effects .

- Pathway Enrichment: Apply gene set enrichment analysis (GSEA) to identify overlapping pathways (e.g., NRF2-mediated oxidative stress response) across omics layers .

- Network Pharmacology: Build interaction networks (e.g., STRING-DB) to map this compound’s targets onto disease modules, prioritizing hubs with high betweenness centrality .

Q. What methodological considerations are essential for longitudinal studies on this compound’s chronic exposure effects?

- Methodological Answer:

- Temporal Sampling: Collect data at multiple time points (e.g., 7, 30, 90 days) to capture adaptive responses (e.g., receptor desensitization) .

- Attrition Mitigation: Use mixed-effects models to handle missing data and account for individual variability in response trajectories .

- Biomarker Validation: Correlate early biomarkers (e.g., serum cytokines) with late-stage outcomes (e.g., histopathology) using ROC curve analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.